(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
(Z)-N-(6-Chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol scaffold fused with a thiophene carboxamide moiety. The Z-configuration of the imine bond (C=N) in the benzothiazolylidene group confers distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry due to structural similarities to bioactive benzothiazole derivatives, which are known for antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSIZAEQCBRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Preparation of 6-chloro-3-methylbenzo[d]thiazole: : This can be achieved by reacting 2-amino-6-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine.
Formation of the thiophene-2-carboxamide: : The thiophene-2-carboxylic acid is activated using reagents like thionyl chloride to form the acid chloride, which is then reacted with the 6-chloro-3-methylbenzo[d]thiazole under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of amides or esters.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds featuring the thiazole moiety exhibit significant anticancer properties. The presence of the thiophene and thiazole rings in (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is thought to enhance its biological activity.
Case Studies
- Cell Line Studies : Research has shown that derivatives of thiophene-2-carboxamide, similar to this compound, demonstrate potent cytotoxicity against various cancer cell lines. For instance, a study highlighted a related compound that induced apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations, suggesting that modifications to the thiophene structure can lead to enhanced anticancer efficacy .
- Structure-Activity Relationship : The structural characteristics of this compound play a crucial role in its anticancer activity. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased potency against tumor cells .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 8 | K562 | 2.5 | Induces apoptosis via caspase activation |
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 | Apoptosis induction |
Antimicrobial Properties
The thiazole and thiophene derivatives have also been explored for their antimicrobial activities. Compounds similar to this compound have shown promise against various bacterial strains.
Insights from Research
Research indicates that thiazole derivatives exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. For example, studies have shown that modifications in the thiazole structure can enhance antibacterial efficacy against resistant strains .
Analgesic Effects
Recent investigations into compounds containing the benzo[d]thiazole moiety have revealed their potential as analgesics. The structural modifications in this compound may lead to effective pain relief mechanisms.
Notable Findings
A study focusing on benzo[b]thiophene derivatives reported significant antinociceptive effects in animal models, suggesting that similar compounds could be developed based on the structure of this compound . The compound exhibited an effective dose range with minimal side effects, indicating a promising avenue for future analgesic development.
Mechanism of Action
The mechanism by which (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide with analogous compounds, focusing on structural motifs, synthesis, and intermolecular interactions.
Structural Analogues with Benzothiazole and Triazole Moieties
The compound in , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, shares chlorinated aromatic rings but differs in core heterocycles (triazole-thione vs. benzothiazolylidene). Key distinctions include:
- Hydrogen-Bonding Networks: The triazole-thione in forms N–H···O and N–H···S hydrogen bonds, creating a hexameric crystal structure.
- Substituent Effects : Both compounds feature chloro substituents, but the methyl group on the benzothiazole ring in the target compound introduces steric hindrance absent in ’s triazole derivative.
Comparison with Thiophene Carboxamide Derivatives
Compounds like (E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide (from ) share thiocarbonohydrazide linkages but lack the benzothiazole scaffold.
Stereochemical Influences
The Z-configuration of the target compound’s imine bond contrasts with the E-configuration in ’s benzylideneamino group. This stereochemical difference impacts molecular geometry:
- Z-Configuration : Likely induces a bent conformation, favoring intramolecular charge transfer.
- E-Configuration : Promotes planar arrangements, as seen in ’s extended hydrogen-bonded network.
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Implications
- Antimicrobial Activity: Benzothiazole derivatives often exhibit moderate to strong activity against Gram-positive bacteria.
- Thermal Stability : The rigid benzothiazole core likely increases thermal stability over triazole derivatives, which decompose at lower temperatures due to weaker S–C bonds.
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene-2-carboxamide group. The presence of chlorine and methyl substituents contributes to its reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic compound known for its diverse biological activities. |
| Thiophene | A five-membered aromatic ring containing sulfur, enhancing the compound's reactivity. |
| Chlorine | A halogen that often increases biological activity through various mechanisms. |
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antibacterial properties. Studies have shown that this compound can inhibit bacterial growth, making it a promising candidate for the development of new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting essential proteins such as FtsZ.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. For instance, research has demonstrated that related compounds induce apoptosis in cancer cell lines, such as Hep3B liver cancer cells, with IC50 values indicating potent activity (e.g., 5.46 µM) . The compound’s structure allows it to interact with tubulin, similar to established anticancer agents like colchicine, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Case Study:
In a study comparing various thiophene derivatives, this compound showed promising results against multiple tumor cell lines, suggesting broad-spectrum anticancer activity. The specific interaction with tubulin was confirmed through molecular docking studies, revealing high stability and favorable binding dynamics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Microtubule Disruption : Similar to other known anticancer agents, it disrupts microtubule formation by binding to tubulin.
- Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction .
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-Chloro-3-methylbenzo[d]thiazole | Antimicrobial | Precursor in synthesis |
| Thiophene Derivatives | Anticancer | High reactivity due to sulfur |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions involving benzo[d]thiazole and thiophene-2-carboxamide derivatives. A key intermediate, 6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene, is prepared by cyclization of substituted thioureas or via reaction of 2-aminothiophenol derivatives with chloroacetyl chloride. The final step involves coupling with thiophene-2-carboxamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like triethylamine. Purification typically employs recrystallization or reverse-phase HPLC .
- Data : reports a 52% yield for a structurally related selenium-substituted cyanine dye synthesized via similar methods, with NMR and HRMS confirming purity (>95%).
Q. How is the compound characterized spectroscopically?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts for diagnostic groups (e.g., Z-configuration imine protons at δ 6.85 ppm; benzo[d]thiazole aromatic protons at δ 7.44–8.37 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+] at m/z 392.9726 for a related compound) .
- IR : Identify C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) stretches .
Q. What initial biological screening assays are recommended?
- Methodology :
- Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing to standard antibiotics .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Mechanistic Clues : Assess DNA binding (e.g., via fluorescence quenching with G-quadruplex DNA) .
Advanced Research Questions
Q. How do structural modifications (e.g., selenium substitution) impact biological activity?
- Methodology :
- Replace the benzo[d]thiazole sulfur with selenium (as in ) to enhance DNA intercalation. Compare IC50 values against parent compounds.
- Data : Selenium analogs show improved selectivity for G-quadruplex DNA (binding constants ~10⁶ M⁻¹) over duplex DNA, suggesting therapeutic potential .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Case Study : If NMR shows unexpected splitting (e.g., for the imine proton), consider:
- Tautomerism : Use variable-temperature NMR to identify equilibrium between Z/E isomers.
- Impurity Profiling : Compare HRMS data with theoretical isotopic patterns to detect byproducts (e.g., unreacted starting materials) .
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable (not reported in current evidence).
Q. What strategies optimize yield in large-scale synthesis?
- Methodology :
- Catalysis : Use Pd/C or CuI to accelerate coupling steps (e.g., in thiophene-2-carboxamide attachment) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions, as seen in related thiadiazole syntheses ( ).
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Approach :
- Use co-solvents like DMSO (≤0.1% v/v) to maintain compound stability.
- Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo to the active form .
- Data : reports improved bioavailability of ester analogs (e.g., methyl carboxylates) in antibacterial assays.
Q. What computational tools predict structure-activity relationships (SAR)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
